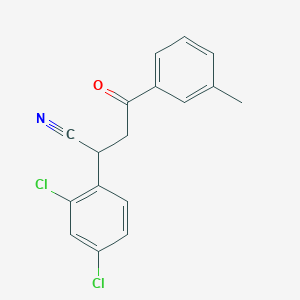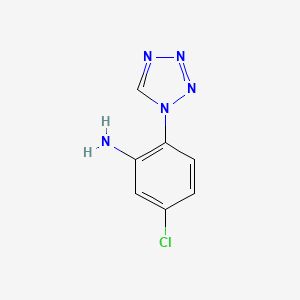
5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline is an organic compound with the molecular formula C7H6ClN5 and a molecular weight of 195.61 g/mol . This compound is characterized by the presence of a chloro group and a tetrazole ring attached to an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with sodium azide under acidic conditions to form the tetrazole ring . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the tetrazole ring and reduction of the nitro group. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted aniline derivatives .
Aplicaciones Científicas De Investigación
5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline: Similar structure but with the chloro and tetrazole groups in different positions.
5-chloro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline: Another positional isomer with the tetrazole ring attached at a different nitrogen atom.
Uniqueness
5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chloro and tetrazole groups can affect the compound’s interaction with molecular targets and its overall properties .
Propiedades
IUPAC Name |
5-chloro-2-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-5-1-2-7(6(9)3-5)13-4-10-11-12-13/h1-4H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPPFCNITSEALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2666970.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2666973.png)
![{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride](/img/structure/B2666974.png)
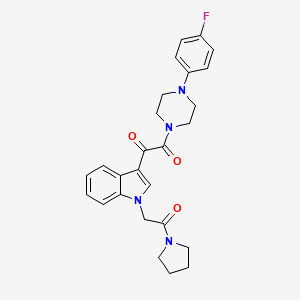
![2-Cyclopentylsulfanyl-5-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-thiadiazole](/img/structure/B2666976.png)
![Ethyl 4-{[(4-chlorophenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2666977.png)
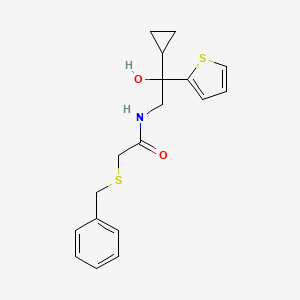
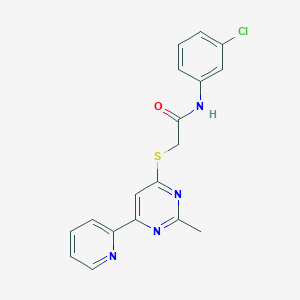


![1-Oxaspiro[4.4]nonan-2-one](/img/structure/B2666986.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide](/img/structure/B2666987.png)
